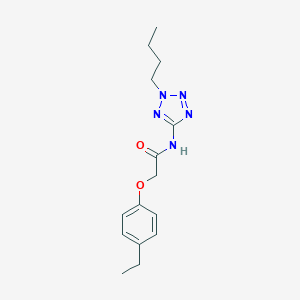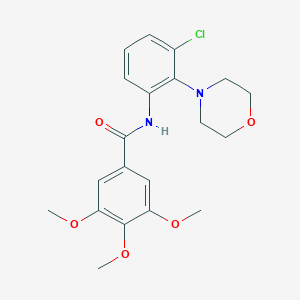
N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2001 by Bayer AG, a German pharmaceutical company, and has since been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 involves the activation of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a key role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By activating sGC, N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 increases the production of cGMP, which leads to vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 can induce vasodilation in isolated blood vessels, inhibit platelet aggregation, and reduce the proliferation of smooth muscle cells. In addition, N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 has been shown to have anti-inflammatory effects, including the inhibition of cytokine production and the suppression of leukocyte adhesion.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 in lab experiments is its specificity for sGC. Unlike other vasodilators, such as nitric oxide donors, N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 specifically targets the sGC pathway, which allows for more precise modulation of cGMP levels. However, one limitation of using N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in in vitro and in vivo experiments.
Orientations Futures
There are several potential future directions for the study of N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272. One area of interest is the development of novel sGC activators that have longer half-lives and improved pharmacokinetic properties. Another area of interest is the exploration of the therapeutic potential of N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 in various disease states, including cardiovascular disease, pulmonary hypertension, and inflammatory disorders. Finally, there is also interest in studying the potential interactions between N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 and other signaling pathways, such as the nitric oxide pathway, to better understand the complex mechanisms that regulate vascular function and inflammation.
Conclusion:
In conclusion, N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 is a promising compound with potential therapeutic applications in cardiovascular disease, pulmonary hypertension, and inflammatory disorders. Its mechanism of action involves the activation of sGC, which leads to vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. While there are some limitations to using N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 in lab experiments, its specificity for sGC makes it a valuable tool for studying the cGMP signaling pathway. Further research is needed to fully understand the potential of N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 and to develop new compounds that can improve its pharmacokinetic properties and therapeutic efficacy.
Méthodes De Synthèse
The synthesis of N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 involves a multi-step process that begins with the reaction of 4-ethylphenol and ethyl bromoacetate to form 2-(4-ethylphenoxy)acetic acid. This acid is then converted to the corresponding acid chloride, which is reacted with sodium azide to produce the tetrazole ring. The final step involves the reaction of the tetrazole derivative with butylamine to form N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272.
Applications De Recherche Scientifique
N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve blood flow. In addition, N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 has been shown to have anti-inflammatory and anti-proliferative effects, which may be useful in the treatment of various inflammatory and proliferative diseases.
Propriétés
Formule moléculaire |
C15H21N5O2 |
|---|---|
Poids moléculaire |
303.36 g/mol |
Nom IUPAC |
N-(2-butyltetrazol-5-yl)-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C15H21N5O2/c1-3-5-10-20-18-15(17-19-20)16-14(21)11-22-13-8-6-12(4-2)7-9-13/h6-9H,3-5,10-11H2,1-2H3,(H,16,18,21) |
Clé InChI |
BMDQORGQJDRDHB-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)CC |
SMILES canonique |
CCCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide](/img/structure/B244332.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244333.png)

![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide](/img/structure/B244338.png)
![3-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244345.png)
![4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244346.png)

![4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244348.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B244349.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-isopropylbenzamide](/img/structure/B244350.png)
![N-({3-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B244351.png)
![5-nitro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B244352.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methylbenzamide](/img/structure/B244354.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244355.png)